molecular formula C18H27N3O4 B2929503 tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate CAS No. 1286275-33-9

tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate

Cat. No.: B2929503
CAS No.: 1286275-33-9
M. Wt: 349.431
InChI Key: SBXOFLUZOJPYBP-SHTZXODSSA-N
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Description

tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate typically involves the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the nitrobenzylamino group: The nitrobenzylamine can be introduced through a nucleophilic substitution reaction, where the nitrobenzylamine reacts with the cyclohexylcarbamate intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction of the nitro group: Forms the corresponding amine.

    Substitution of the tert-butyl group: Forms the corresponding alcohol or ether.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology

  • Potential use in studying enzyme inhibition due to its carbamate structure.

Medicine

  • Investigated for potential therapeutic properties, such as enzyme inhibition or antimicrobial activity.

Industry

  • Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. For example, carbamates are known to inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The nitrobenzylamino group may also interact with other molecular pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-(4-aminobenzylamino)cyclohexylcarbamate**: Similar structure but with an amino group instead of a nitro group.
  • tert-Butyl (1R,4R)-4-(4-methylbenzylamino)cyclohexylcarbamate**: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate is unique due to the presence of the nitro group, which can undergo specific chemical reactions and contribute to its distinct biological activities.

Properties

IUPAC Name

tert-butyl N-[4-[(4-nitrophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-8-6-14(7-9-15)19-12-13-4-10-16(11-5-13)21(23)24/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXOFLUZOJPYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001119092
Record name Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286275-33-9
Record name Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001119092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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